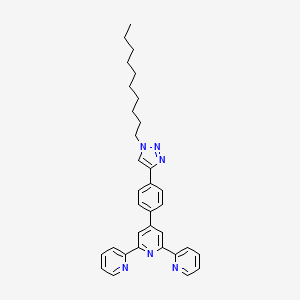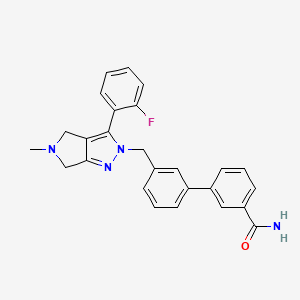
P-CAB agent 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-CAB agent 1, also known as compound B19, is a highly potent potassium-competitive acid blocker agent. It has an IC50 value of 60.50 nM for the enzyme hydrogen/potassium ATPase. This compound is known for its acceptable oral absorption in rats and is primarily used for researching acid-related disorders such as gastroesophageal reflux disease and peptic ulcers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-CAB agent 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards. The production may also involve the use of advanced technologies such as continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
P-CAB agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
P-CAB agent 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of acid-blocking agents and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes and its potential role in modulating ion channels.
Medicine: Explored for its therapeutic potential in treating acid-related disorders such as gastroesophageal reflux disease and peptic ulcers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
P-CAB agent 1 exerts its effects by competitively inhibiting the enzyme hydrogen/potassium ATPase. This enzyme is responsible for the exchange of hydrogen and potassium ions across the gastric parietal cell membrane, leading to the secretion of gastric acid. By inhibiting this enzyme, this compound effectively reduces gastric acid production, providing relief from acid-related disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with similar mechanisms of action.
Tegoprazan: A newer compound with enhanced stability and potency compared to traditional proton pump inhibitors.
Uniqueness
P-CAB agent 1 is unique due to its high potency and acceptable oral absorption in rats. It offers a promising alternative to traditional proton pump inhibitors, with potential advantages in terms of onset of action and duration of effect .
Propriétés
Formule moléculaire |
C26H23FN4O |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
3-[3-[[3-(2-fluorophenyl)-5-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-2-yl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C26H23FN4O/c1-30-15-22-24(16-30)29-31(25(22)21-10-2-3-11-23(21)27)14-17-6-4-7-18(12-17)19-8-5-9-20(13-19)26(28)32/h2-13H,14-16H2,1H3,(H2,28,32) |
Clé InChI |
LGPYOKZMSVIUGM-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=C(N(N=C2C1)CC3=CC(=CC=C3)C4=CC(=CC=C4)C(=O)N)C5=CC=CC=C5F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



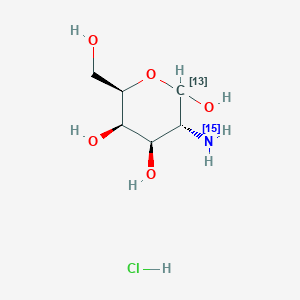
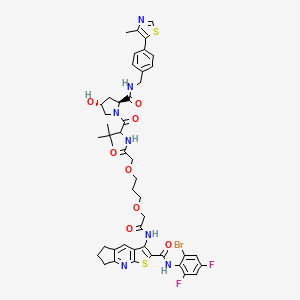
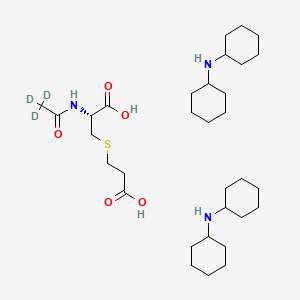
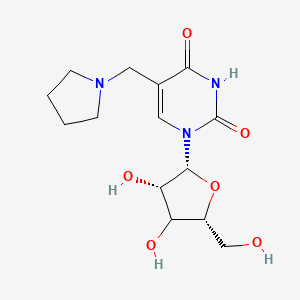

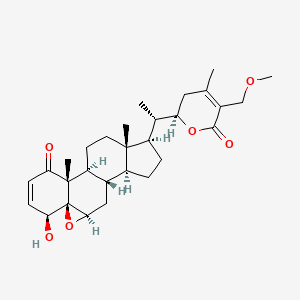
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
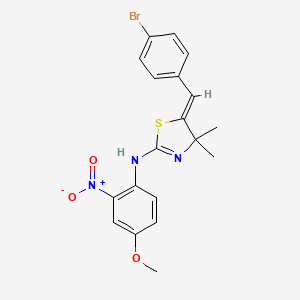
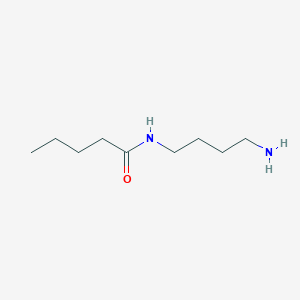


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
